trans-Permethrin
Overview
Description
Trans-Permethrin is a synthetic pyrethroid insecticide used globally in agriculture, forestry, households, horticulture, and public health to control noxious insects. It is one of two isomers of permethrin, the other being cis-permethrin. Trans-Permethrin has been the subject of various studies due to its widespread use and potential effects on non-target organisms, including humans and aquatic life .
Synthesis Analysis
The synthesis of trans-Permethrin involves the creation of 3-(4-aminophenoxy)benzyl-3-(2, 2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, which is then used to generate the trans-isomer of permethrin. This process is crucial for the development of assays such as ELISA, which can detect permethrin levels in environmental samples .
Molecular Structure Analysis
Trans-Permethrin's molecular structure is characterized by its cyclopropane carboxylate ester group, which is a common feature of pyrethroid insecticides. This structure is responsible for its insecticidal activity and also influences its physical and chemical properties, as well as its metabolism in biological systems .
Chemical Reactions Analysis
The metabolism of trans-Permethrin in biological systems involves several pathways, including ester hydrolysis and oxidation. In mammals, ester hydrolysis is a significant detoxification reaction, whereas in fish, this process occurs more slowly, contributing to the higher toxicity observed in aquatic species . Trans-Permethrin is metabolized into various metabolites, including 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, which can be further processed by conjugation reactions .
Physical and Chemical Properties Analysis
Trans-Permethrin is a lipophilic compound that can accumulate in fatty tissues and cross biological membranes, such as the blood-brain barrier. Its physical and chemical properties, such as solubility and volatility, influence its distribution in the environment and its potential to cause toxicity. For example, the blood-brain barrier penetration by trans-Permethrin is age-dependent in rats, with younger animals showing greater permeability . Additionally, trans-Permethrin is cleared more rapidly than cis-permethrin in human hepatocytes, which has implications for its persistence in the body and the environment .
Relevant Case Studies
Several case studies have highlighted the potential risks associated with trans-Permethrin exposure. For instance, it has been shown to disrupt testosterone biosynthesis in adult male mice, indicating reproductive toxicity . In another study, trans-Permethrin was found to be more than 110 times more toxic to rainbow trout than to mice, emphasizing the species-specific differences in its biotransformation and toxicity . Moreover, permethrin has been identified as a potential thyroid-disrupting chemical, with studies in zebrafish demonstrating alterations in thyroid hormone levels and target gene transcription .
Scientific Research Applications
Toxicokinetics in Humans : A study by Ratelle, Côté, and Bouchard (2015) investigated the toxicokinetics of permethrin biomarkers in humans. They found that after oral exposure, the peak concentrations of biomarkers were reached in plasma around 7 hours post-dosing. Approximately 43-46% of the administered dose was excreted in urine as trans-DCCA (a metabolite of permethrin) within 84 hours post-treatment, demonstrating a rapid equilibrium between urine and plasma levels of these metabolites (Ratelle, Côté, & Bouchard, 2015).
Blood-Brain Barrier Penetration : Mortuza et al. (2018) studied the efficiency of the blood-brain barrier (BBB) in blocking trans-Permethrin in rats of different ages. They found that brain uptake of trans-Permethrin was inversely related to age, with higher levels in younger animals. This suggests that younger individuals may have higher susceptibility to permethrin due to increased BBB permeability (Mortuza et al., 2018).
Pharmacokinetic Modeling : Tornero-Velez et al. (2012) developed a physiologically based pharmacokinetic model to describe permethrin kinetics in rats and humans, considering diverse exposure scenarios. The model, validated with human and rat data, provides insights into population exposures and dose metrics, crucial for managing risks associated with permethrin use (Tornero-Velez et al., 2012).
Environmental Impact and Exposure : House et al. (2000) focused on the occurrence and mobility of permethrin in rivers, particularly concerning its impact on the environment and potential human exposure through water systems. Their findings highlight the environmental presence and mobility of permethrin, underlining its widespread use and ecological implications (House et al., 2000).
Metabolism and Toxicity Studies : Studies have also explored the metabolism and potential toxicity of trans-Permethrin. Zhang et al. (2008) and Zhang et al. (2007) investigated the reproductive toxicity of permethrin isomers in mice, revealing how different isomers, including trans-Permethrin, can affect reproductive health and testosterone biosynthesis (Zhang et al., 2008), (Zhang et al., 2007).
Transgenerational Effects : Blanc et al. (2021) highlighted transgenerational neurotoxic effects of permethrin in zebrafish, showing how exposure can induce persistent transcriptional and DNA methylation changes affecting behavior across generations (Blanc et al., 2021).
Safety And Hazards
Future Directions
Studies have been conducted to determine the influence of immaturity and sex on plasma and target organ dosimetry of each of the insecticide’s 2 isomers, cis- and trans-permethrin . Elevated exposure of the immature brain is instrumental in increased susceptibility to the acute neurotoxicity of high-dose permethrin .
properties
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-MJGOQNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037611, DTXSID8058116 | |
Record name | trans-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-trans-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Permethrin | |
CAS RN |
51877-74-8, 61949-77-7 | |
Record name | (+)-trans-Permethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51877-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biopermethrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051877748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-permethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-trans-Permethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Biopermethrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIOPERMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O0SBK88B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRANSPERMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP2PAM1G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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